N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of iodophenyl, triazolyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions One common approach is to start with the iodination of aniline derivatives to introduce the iodophenyl group This is followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the iodophenyl group, potentially leading to deiodination or reduction of the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodophenyl group, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated products or reduced triazole derivatives.
Substitution: Compounds with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The iodophenyl group may enhance the compound’s binding affinity through halogen bonding interactions. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- N-(4-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger halogen bonding interactions, potentially enhancing the compound’s binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C18H17IN4OS |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17IN4OS/c1-12-3-5-13(6-4-12)17-21-22-18(23(17)2)25-11-16(24)20-15-9-7-14(19)8-10-15/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
NYJNGRYLKLFSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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